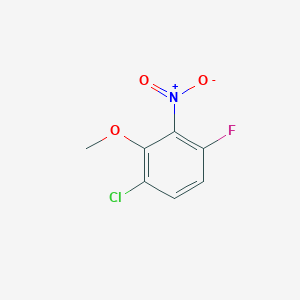

1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene

Description

Overview of Halogenated Nitrobenzenes and their Role in Organic Synthesis

Halogenated nitrobenzenes are a critical class of organic intermediates, widely employed in the synthesis of pharmaceuticals, agrochemicals, and dyes. nbinno.com The nitro group, a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds. The presence of halogen atoms provides reactive sites that can be selectively displaced by a variety of nucleophiles.

The primary challenge and opportunity in the chemistry of halogenated nitrobenzenes lie in achieving regioselectivity, where reactions occur at a specific position on the aromatic ring. The nature and position of the halogen and other substituents on the ring play a crucial role in directing the outcome of these transformations. Furthermore, the selective reduction of the nitro group to an amino group is a key transformation, providing access to halogenated anilines, which are themselves valuable synthetic precursors.

The Unique Regiochemical and Electronic Landscape of 1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene

The chemical personality of this compound is defined by the specific arrangement and electronic nature of its four distinct functional groups. This unique substitution pattern creates a highly polarized and reactive aromatic ring.

The methoxy (B1213986) group at C2, an electron-donating group, introduces an element of electronic opposition. Through its resonance effect, it can donate electron density to the ring, particularly at the ortho and para positions. This electronic push-pull dynamic, combined with the steric hindrance imposed by the substituents, results in a highly specific reactivity profile. Nucleophilic aromatic substitution reactions are expected to be highly regioselective, with the positions ortho and para to the nitro group being the most activated. The interplay between the electronic directing effects of all four substituents makes this compound a fascinating subject for studying reaction mechanisms and a valuable tool for targeted synthesis.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₅ClFNO₃ |

| Molecular Weight | 205.57 g/mol |

| Appearance | Light yellow crystalline powder |

| Purity | ≥98% |

Academic Relevance in Modern Synthetic Chemistry and Materials Science

The unique reactivity of this compound makes it a valuable starting material in academic research for the synthesis of novel and complex molecules. Its polyfunctional nature allows for a stepwise and selective modification of the aromatic core, providing access to a diverse range of derivatives.

In synthetic chemistry, this compound serves as a key precursor for the construction of various heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry. The strategic placement of the functional groups allows for the regioselective introduction of different pharmacophores, leading to the development of new drug candidates. nbinno.comnbinno.com For instance, the chlorine and fluorine atoms can be selectively displaced by nucleophiles such as amines, alcohols, and thiols to introduce a variety of side chains. Subsequently, the nitro group can be reduced to an amine, which can then be further functionalized, for example, through acylation or by serving as a building block for the construction of fused ring systems.

In the realm of materials science, the electronic properties of this compound and its derivatives are of interest. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring can lead to molecules with interesting optical and electronic properties. These properties are crucial for the development of new materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic structure through chemical modification of this versatile scaffold is a key area of research.

Current Research Trends and Unexplored Avenues Pertaining to this compound

Current research involving polyfunctionalized aromatic systems is focused on the development of more efficient and sustainable synthetic methodologies. For compounds like this compound, this includes the use of transition-metal catalysis to effect novel transformations and the exploration of greener reaction conditions.

A significant trend is the use of this and similar compounds in the synthesis of complex, biologically active molecules. nbinno.com The demand for new pharmaceuticals with improved efficacy and reduced side effects drives the need for versatile building blocks that can be readily elaborated into diverse chemical libraries for high-throughput screening.

One of the largely unexplored avenues for this compound lies in its application in the synthesis of functional polymers. The di-halogenated nature of the molecule, coupled with the potential for further functionalization of the methoxy and nitro groups, could allow for its use as a monomer in polymerization reactions. This could lead to the development of novel polymers with tailored thermal, mechanical, and electronic properties.

Furthermore, detailed computational studies on the reactivity and electronic structure of this compound could provide deeper insights into its chemical behavior. Such theoretical investigations could guide synthetic chemists in designing novel reactions and predicting the outcomes of complex transformations, thereby accelerating the discovery of new applications for this versatile molecule. The exploration of its coordination chemistry with various metals also presents a potential area for future research, which could lead to the development of new catalysts or materials with interesting magnetic or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-fluoro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIDGHWNZQBDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 4 Fluoro 2 Methoxy 3 Nitrobenzene

Retrosynthetic Disconnection Strategies for the Target Compound

Retrosynthetic analysis of 1-chloro-4-fluoro-2-methoxy-3-nitrobenzene reveals several potential bond disconnections to identify plausible starting materials. The directing effects of the substituents (chloro, fluoro, methoxy (B1213986), and nitro groups) are crucial in planning a forward synthesis. Key disconnections can be envisioned at the C-N, C-O, and C-halogen bonds. For instance, the nitro group is often introduced via electrophilic nitration, suggesting a precursor like 1-chloro-4-fluoro-2-methoxybenzene. Alternatively, the methoxy group could be introduced via nucleophilic aromatic substitution (SNAr) on a suitably activated precursor containing a good leaving group. The chloro and fluoro groups can be introduced through various halogenation techniques. The order of these introduction steps is critical to achieve the desired regiochemistry. lumenlearning.com

Classical Approaches for Aromatic Functionalization

The synthesis of this compound relies on a toolkit of classical reactions for modifying aromatic rings.

Regioselective Nitration of Halo(methoxy)benzenes

The introduction of the nitro group is a pivotal step, typically achieved through electrophilic aromatic substitution using a nitrating agent such as a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzene (B151609) ring. In a precursor like 1-chloro-4-fluoro-2-methoxybenzene, the methoxy group is a strong activating ortho-, para-director, while the halogen atoms are deactivating ortho-, para-directors. The interplay of these electronic effects, along with steric hindrance, will determine the position of nitration. For instance, the nitration of 1,2-dialkoxybenzenes can proceed with high regioselectivity. nih.gov Studies on the nitration of compounds like 2-fluoro-1,4-dimethoxybenzene have shown that the fluoro-substituent can be strongly para-directing. mdpi.com The nitration of 1-chloro-4-nitrobenzene (B41953) has been shown to be quantitative. rsc.org

Directed Ortho-Metalation (DoM) Strategies for Halogenation and Methoxylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. uwindsor.cabaranlab.org This intermediate can then react with an electrophile to introduce a desired substituent. In the context of synthesizing this compound, a methoxy group can act as a DMG, directing metalation to the adjacent positions. organic-chemistry.org Subsequent quenching with an electrophilic halogenating agent could introduce a chloro or fluoro group. However, the presence of other substituents and the potential for competing reactions must be carefully considered.

Nucleophilic Aromatic Substitution (SNAr) for Methoxy and Fluoro Group Introduction

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing nucleophiles, such as methoxy and fluoro groups, onto an aromatic ring that is activated by electron-withdrawing groups, like a nitro group. libretexts.org The reaction proceeds through a Meisenheimer complex intermediate. organic-chemistry.org For the synthesis of the target compound, a precursor containing a nitro group and a suitable leaving group (e.g., a halogen) ortho or para to the nitro group would be susceptible to SNAr. For example, a dichloronitrobenzene derivative could undergo selective substitution of one chlorine atom by a methoxide (B1231860) ion. rsc.org Similarly, a fluorine atom can be introduced by reacting a suitable precursor with a fluoride (B91410) salt, such as potassium fluoride, often in a polar aprotic solvent. google.com The relative reactivity of leaving groups in SNAr reactions is an important consideration, with fluoride often being a better leaving group than chloride in certain contexts. organic-chemistry.orgresearchgate.net

Multi-Step Synthesis Sequences

The construction of a polysubstituted benzene ring like this compound generally requires a multi-step approach to control the regiochemistry. lumenlearning.comyoutube.comyoutube.com

Sequential Halogenation, Nitration, and Etherification Protocols

A plausible multi-step synthesis would involve a carefully orchestrated sequence of halogenation, nitration, and etherification reactions. The order in which these functional groups are introduced is critical to the success of the synthesis. lumenlearning.com For example, one could start with a readily available dihalobenzene and introduce the other functional groups sequentially. The directing effects of the substituents at each step must be considered to ensure the correct placement of the incoming groups.

A hypothetical synthetic sequence might begin with the nitration of a dichlorofluorobenzene. The resulting chlorofluoronitrobenzene could then undergo a nucleophilic aromatic substitution reaction to introduce the methoxy group. The specific starting materials and reaction conditions would need to be optimized to achieve the desired product with good yield and purity.

Below is a table summarizing potential reaction steps and conditions that could be involved in the synthesis of this compound, based on general principles of organic synthesis.

| Step | Reaction Type | Reactants | Reagents and Conditions | Product |

| 1 | Nitration | 1-Chloro-4-fluorobenzene | HNO₃, H₂SO₄ | 1-Chloro-4-fluoro-2-nitrobenzene |

| 2 | Methoxylation (SNAr) | 1-Chloro-4-fluoro-2-nitrobenzene | NaOCH₃, CH₃OH | 4-Fluoro-2-methoxy-1-nitrobenzene |

| 3 | Chlorination | 4-Fluoro-2-methoxy-1-nitrobenzene | Cl₂, Lewis Acid | This compound |

This table represents a hypothetical reaction sequence and the actual feasibility and regioselectivity would need to be experimentally verified.

Control of Regioselectivity through Precursor Design

The precise placement of substituents on an aromatic ring is governed by the electronic effects of the groups already present. In electrophilic aromatic substitution, the most common method for introducing a nitro group, substituents dictate the position of the incoming electrophile. This directing effect is the key to achieving regioselectivity. The substituents on the target molecule can be classified based on their electronic properties:

Methoxy group (-OCH₃): A strongly activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance. organicchemistrytutor.comlibretexts.org

Nitro group (-NO₂): A strongly deactivating group that directs incoming electrophiles to the meta position. youtube.com

To synthesize this compound, the order of substitution reactions is critical. Introducing the nitro group last via electrophilic aromatic substitution is the most logical strategy. This requires a precursor that already contains the chloro, fluoro, and methoxy groups in the desired arrangement: 1-chloro-4-fluoro-2-methoxybenzene .

The nitration of this precursor would proceed as follows: The methoxy group at position 2 is the most powerful activating and directing group on the ring. pearson.comyoutube.com It strongly favors substitution at its ortho positions (positions 1 and 3) and its para position (position 5).

Position 1 is already occupied by a chloro group.

Position 5 is sterically unhindered.

Position 3 is ortho to the methoxy group and meta to the fluoro group.

The combined directing effects of the substituents on the precursor heavily favor the introduction of the nitronium ion (NO₂⁺) at position 3. The strong activating effect of the methoxy group at this position outweighs the deactivating effects of the halogens. Therefore, by carefully designing the precursor, the inherent electronic properties of the molecule can be harnessed to achieve a high degree of regioselectivity, yielding the desired this compound product.

Green Chemistry Approaches in the Synthesis of this compound

Traditional aromatic nitration involves the use of a hazardous mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). masterorganicchemistry.comlibretexts.org This process generates significant acidic waste, posing environmental and economic challenges. acs.org Green chemistry principles aim to mitigate these issues by developing more sustainable synthetic routes.

A significant step towards greener nitration is the reduction or elimination of harsh solvents and co-acids. Research has demonstrated that aromatic nitration can be effectively carried out in aqueous nitric acid solutions, sometimes eliminating the need for sulfuric acid entirely. frontiersin.orgrsc.org These methods reduce the corrosivity (B1173158) of the reaction medium and simplify waste treatment.

Solvent-free nitration represents another promising approach. nih.gov By conducting the reaction with neat reagents, often with non-traditional activation methods like ultrasonic irradiation or microwave heating, the need for organic solvents is eliminated. frontiersin.org Applying these aqueous or solvent-free conditions to the nitration of the 1-chloro-4-fluoro-2-methoxybenzene precursor could significantly reduce the environmental footprint of the synthesis.

Replacing stoichiometric reagents like sulfuric acid with recyclable catalysts is a core principle of green chemistry. Solid acid catalysts have emerged as highly effective and environmentally benign alternatives for aromatic nitration. numberanalytics.com

Examples of such catalysts include:

Zeolites (e.g., H-beta, H-ZSM-5): These microporous aluminosilicate (B74896) minerals provide acidic sites for the generation of the nitronium ion and can impart shape selectivity, potentially enhancing the yield of the desired isomer. rsc.orgias.ac.in

Sulfated Zirconia (SO₄²⁻/ZrO₂): This solid superacid is a powerful and reusable catalyst for nitration, capable of promoting the reaction under milder conditions than traditional mixed acid. researchgate.netnih.gov

Employing a solid acid catalyst for the nitration step would not only improve the efficiency and selectivity of the synthesis of this compound but also allow for easier separation of the product and recycling of the catalyst, thereby minimizing waste.

| Parameter | Traditional Mixed-Acid Nitration | Green Chemistry Approaches |

|---|---|---|

| Reagents | Concentrated HNO₃ + Concentrated H₂SO₄ | Aqueous HNO₃; Solid acid catalysts (Zeolites, SO₄²⁻/ZrO₂); Solvent-free conditions |

| Byproducts/Waste | Large volumes of spent sulfuric acid; Nitrogen oxides (NOx) | Water; Recyclable catalyst; Minimal to no solvent waste |

| Safety Concerns | Highly corrosive and hazardous reagents; Exothermic reaction requires careful control | Milder reaction conditions; Reduced corrosivity; Elimination of hazardous co-acids |

| Efficiency | Effective but can have low regioselectivity and produce unwanted byproducts | Often higher regioselectivity; Easier product isolation and catalyst recycling |

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. The traditional mixed-acid nitration has a notoriously poor atom economy because the sulfuric acid, used in large stoichiometric amounts, is not incorporated into the final product. rsc.org

Green synthetic designs focus on maximizing atom economy. Catalytic transformations are inherently more atom-economical because the catalyst is used in small quantities and is not consumed. By shifting from a sulfuric acid-dependent process to one using a recyclable solid acid catalyst, the synthesis of this compound can be made significantly more efficient.

Waste minimization is a direct consequence of improved atom economy and the use of greener reaction media. syntechinternational.com Eliminating sulfuric acid and organic solvents prevents the generation of large streams of hazardous liquid waste, which are costly to neutralize and dispose of, thereby aligning the synthesis with modern standards of industrial sustainability. nih.gov

Recent Innovations in Aryl Halide and Nitroaromatic Synthesis Applicable to this compound

Beyond optimizing traditional electrophilic substitution, recent breakthroughs in synthetic methodology offer entirely new pathways for constructing complex molecules like this compound.

Ipso-Nitration: This powerful technique involves the replacement of a functional group, most commonly a boronic acid [-B(OH)₂], with a nitro group. nih.gov This approach offers exceptional regiochemical control, as the nitro group is installed precisely where the boronic acid was located. A potential innovative synthesis could involve preparing 3-boronic acid-1-chloro-4-fluoro-2-methoxybenzene as a key intermediate, followed by an ipso-nitration step to yield the final product with high purity. organic-chemistry.orgorganic-chemistry.orgnih.gov This strategy avoids the potential formation of isomers that can occur in conventional electrophilic substitution.

C-H Activation: Direct C-H activation has emerged as a transformative strategy in organic synthesis, allowing for the functionalization of otherwise inert carbon-hydrogen bonds. manchester.ac.uknih.govbeilstein-journals.org Transition-metal catalysis can enable the direct and regioselective introduction of a nitro group onto an aromatic ring, often guided by a directing group already present on the substrate. rsc.org A hypothetical route could involve a catalyst that selectively targets the C-H bond at position 3 of the 1-chloro-4-fluoro-2-methoxybenzene precursor, offering a highly atom-economical pathway to the target molecule.

Advanced Aryl Halide Synthesis: The construction of the polysubstituted precursor itself can be streamlined using modern synthetic methods. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) provide robust and modular ways to assemble complex aromatic systems from simpler building blocks, offering flexibility in the design of efficient synthetic routes. rsc.orgnih.govrsc.org

| Strategy | Key Features | Potential Applicability |

|---|---|---|

| Ipso-Nitration | Replaces a pre-installed functional group (e.g., boronic acid) with a nitro group. Offers excellent regiocontrol. | Synthesis of a boronic acid precursor followed by nitration would unambiguously yield the desired isomer. |

| C-H Activation/Nitration | Directly converts a C-H bond to a C-NO₂ bond, often using a transition metal catalyst. Highly atom-economical. | Could enable late-stage nitration of the precursor, potentially reducing the number of synthetic steps. |

| Cross-Coupling Reactions | Modular assembly of the aromatic core from simpler fragments. High functional group tolerance. | Facilitates the efficient and flexible synthesis of the required 1-chloro-4-fluoro-2-methoxybenzene precursor. |

Mechanistic Investigations of Reactions Involving 1 Chloro 4 Fluoro 2 Methoxy 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) on 1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides activated by strong electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orglibretexts.org The presence of a nitro group (-NO2) ortho or para to a halogen leaving group significantly accelerates this reaction by stabilizing the negative charge of the intermediate. masterorganicchemistry.comlibretexts.org

In the context of SNAr reactions, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I. masterorganicchemistry.com This trend is contrary to that observed in SN1 and SN2 reactions with alkyl halides. The rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.comnih.gov The high electronegativity of fluorine makes the ipso-carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.govacgpubs.org Consequently, the C-F bond is more readily attacked than the C-Cl bond, leading to a faster reaction rate, despite the greater strength of the C-F bond. nih.gov

For this compound, the fluorine atom is located para to the activating nitro group, while the chlorine atom is ortho. Both positions are activated. However, based on general principles, the fluorine at position 4 is expected to be more susceptible to nucleophilic substitution than the chlorine at position 1. Studies on analogous compounds, such as 1-chloro-2,4-dinitrobenzene (B32670) and 1-fluoro-2,4-dinitrobenzene, have extensively documented the superior reactivity of the fluoro-substituent in SNAr reactions with various nucleophiles. nih.gov Theoretical studies on p-fluoronitrobenzene and p-chloronitrobenzene confirm that the substitution of fluoride (B91410) proceeds fastest, partly because the reaction experiences the smallest loss of aromaticity during the formation of the intermediate complex. nih.gov

Table 1: General Reactivity Order in SNAr Reactions

| Halogen Substituent | Relative Reactivity | Rationale |

|---|---|---|

| Fluorine (F) | Highest | High electronegativity strongly polarizes the C-X bond, increasing the electrophilicity of the ipso-carbon and stabilizing the transition state leading to the Meisenheimer complex. nih.govacgpubs.org |

| Chlorine (Cl) | Intermediate | Less electronegative than fluorine, resulting in a less electrophilic carbon and a slower rate of nucleophilic attack. nih.gov |

| Bromine (Br) | Low | Weaker inductive electron withdrawal compared to F and Cl. |

The regioselectivity and rate of SNAr reactions are profoundly influenced by the electronic effects of the substituents on the aromatic ring.

Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro group is essential for activating the ring towards nucleophilic attack. It stabilizes the negatively charged Meisenheimer intermediate through resonance, particularly when positioned ortho or para to the leaving group. libretexts.orgstackexchange.comchegg.com In this compound, the nitro group is ortho to the chlorine and meta to the fluorine. However, its strong activating effect extends to the para position (where fluorine resides) through resonance delocalization of the negative charge onto the oxygen atoms of the nitro group. libretexts.orglibretexts.org This stabilization is crucial for the reaction to proceed. libretexts.org

The interplay between the strong activating effect of the nitro group and the electronic and steric influence of the methoxy (B1213986) group, combined with the inherent reactivity differences between the fluoro and chloro substituents, dictates the ultimate substitution pathway. The substitution of the fluorine atom at the para position relative to the nitro group is generally the most favored pathway in similar structures. stackexchange.comchegg.com

The reaction rate is highly dependent on several factors:

Nucleophile Strength: More potent nucleophiles lead to faster reactions.

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are often used as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

Temperature: Higher temperatures generally increase the reaction rate.

Reduction of the Nitro Group in this compound

The reduction of the nitro group on an aromatic ring is a fundamental transformation, yielding valuable aniline (B41778) derivatives used as synthetic intermediates. The challenge often lies in achieving chemoselectivity, reducing the nitro group while preserving other sensitive functional groups like halogens.

The selective reduction of the nitro group in halo-nitroaromatic compounds is a common synthetic objective. Various methods have been developed to achieve this transformation with high selectivity.

Reduction to Anilines: Catalytic hydrogenation is a widely used method for the clean and efficient reduction of nitro groups to amines. google.com Reagents like iron powder in acidic media (e.g., acetic acid or with ammonium (B1175870) chloride) are also effective for this transformation and are known for their chemoselectivity, often leaving aryl halides intact.

Reduction to Hydroxylamines: The reduction can be stopped at the intermediate hydroxylamine (B1172632) stage under controlled conditions. Certain enzymes, such as 3-nitrophenol (B1666305) nitroreductase, have been shown to catalyze the chemoselective reduction of aromatic nitro groups specifically to the corresponding hydroxylamino groups in the presence of NADPH. nih.govnih.gov This enzymatic approach offers high selectivity that can be difficult to achieve with conventional chemical reagents. While this has been demonstrated on substrates like 2-chloro-5-nitrophenol, the principle of controlled, partial reduction is applicable to other nitroaromatics. nih.gov

Catalytic hydrogenation is a preferred industrial method for the synthesis of anilines from nitroaromatics due to its high efficiency and cleaner reaction profiles. google.comquora.com

Mechanism: The reaction involves the adsorption of the nitroaromatic compound and hydrogen onto the surface of a metal catalyst. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, before the final aniline product is formed and desorbed from the catalyst surface.

Catalyst Design: The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.

Catalysts: Common catalysts include platinum on carbon (Pt/C), palladium on carbon (Pd/C), and Raney nickel. google.com For the reduction of 3-chloro-4-fluoronitrobenzene, a structurally similar compound, 1% Pt/C has been shown to be a highly effective catalyst. google.com

Conditions: The reaction is typically carried out under hydrogen pressure (ranging from 0.1 to 5.0 MPa) and at moderate temperatures (50-100 °C). google.com The process is often performed without an organic solvent, which is advantageous for large-scale industrial production. google.com

Table 2: Typical Conditions for Catalytic Hydrogenation of Chloro-Fluoronitrobenzenes

| Parameter | Condition Range | Reference |

|---|---|---|

| Substrate | 3-Chloro-4-fluoronitrobenzene | google.com |

| Catalyst | 1% Pt/C | google.com |

| Hydrogen Pressure | 0.1 – 5.0 MPa | google.com |

| Temperature | 50 – 100 °C | google.com |

| Reaction Time | 1 – 10 hours | google.com |

| Yield | > 94% | google.com |

This data, from a closely related isomer, suggests that similar high-yielding and selective conditions could be applied for the reduction of the nitro group in this compound to produce 3-amino-1-chloro-4-fluoro-2-methoxybenzene.

Electrophilic Aromatic Substitution (EAS) on this compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. In the case of this compound, the benzene ring is substituted with four different groups: a chloro group (-Cl), a fluoro group (-F), a methoxy group (-OCH3), and a nitro group (-NO2).

The directing effect of a substituent in EAS refers to its ability to influence the position at which an incoming electrophile will attack the benzene ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors.

Activating Groups (Ortho-, Para-Directors): These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. They direct incoming electrophiles to the ortho and para positions. The methoxy group (-OCH3) is a strong activating group due to its ability to donate a lone pair of electrons through resonance (+M effect), which outweighs its inductive electron-withdrawing effect (-I effect).

Deactivating Groups (Meta-Directors): These groups withdraw electron density from the benzene ring, making it less nucleophilic and less reactive. They generally direct incoming electrophiles to the meta position. The nitro group (-NO2) is a powerful deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects.

Halogens (Deactivating Ortho-, Para-Directors): Halogens like chlorine and fluorine are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect). However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.

In this compound, the directing effects of these four substituents must be considered in concert. The methoxy group at position C2 is the most powerful activating group and will strongly direct incoming electrophiles to its ortho (C1 and C3) and para (C5) positions. However, C1 and C3 are already substituted. The chloro and fluoro groups at C1 and C4, respectively, are deactivating but ortho-, para-directing. The nitro group at C3 is a strong deactivating and meta-directing group.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -Cl | C1 | -I, +M | Deactivating | Ortho, Para |

| -OCH3 | C2 | -I, +M | Activating | Ortho, Para |

| -NO2 | C3 | -I, -M | Strongly Deactivating | Meta |

| -F | C4 | -I, +M | Deactivating | Ortho, Para |

While electronic effects provide a primary guide to regioselectivity, steric hindrance can also play a crucial role, especially in highly substituted rings. The bulky nature of some substituents can physically block the approach of an electrophile to an adjacent (ortho) position.

In this compound, the two available positions for electrophilic attack are C5 and C6.

Position C5: This position is para to the chloro group, meta to the methoxy and nitro groups, and ortho to the fluoro group. The strong activating effect of the methoxy group does not directly favor this position. However, it is ortho to the fluoro group and para to the chloro group, both of which are ortho-, para-directors.

Position C6: This position is ortho to the chloro group and meta to the fluoro and nitro groups. It is also ortho to the methoxy group, which is a strong activating group.

Considering the directing effects, the methoxy group at C2 strongly favors substitution at its ortho position, C6. The chloro group at C1 also directs ortho to itself, which is C6. The fluoro group at C4 directs ortho to itself, which is C5. The nitro group at C3 directs meta to itself, which are C1 and C5.

The cumulative electronic directing effects would suggest that both C5 and C6 are potential sites of attack. However, the powerful activating and ortho-directing influence of the methoxy group is likely to be the dominant factor, making C6 the more electronically favored position.

From a steric perspective, the approach of an electrophile to C6 is flanked by the chloro group at C1. The approach to C5 is flanked by the fluoro group at C4. Since fluorine is smaller than chlorine, the steric hindrance at C5 is less than at C6. This steric factor might counteract the electronic preference for C6, potentially leading to a mixture of products. The precise outcome would depend on the size of the incoming electrophile.

| Position | Electronic Factors | Steric Factors | Predicted Outcome |

|---|---|---|---|

| C5 | Favored by -F (ortho) and -NO2 (meta). Less favored by -OCH3 (meta). | Less hindered (flanked by -F). | Possible minor product. |

| C6 | Strongly favored by -OCH3 (ortho) and -Cl (ortho). | More hindered (flanked by -Cl). | Likely major product, especially with smaller electrophiles. |

Radical Reactions and Photoreactions of this compound

The presence of a nitro group on the benzene ring opens up pathways for radical and photochemical reactions. Nitroaromatic compounds are known to undergo a variety of such transformations, often initiated by the excitation of the nitro group.

Upon absorption of UV light, nitrobenzene (B124822) and its derivatives can be promoted to an excited state. This excited state can then participate in several reaction pathways, including hydrogen abstraction, cyclization, and rearrangement. For substituted nitrobenzenes, the nature and position of the substituents can influence the course of these photoreactions.

In the context of this compound, the methoxy group, being electron-donating, could potentially influence the excited state properties of the nitro group. Photoreactions of nitrobenzenes in the presence of a hydrogen-donating solvent can lead to the formation of a radical anion of the nitroaromatic compound. The stability and subsequent reactions of this radical anion would be influenced by the other substituents on the ring. For instance, the presence of halogens can lead to dehalogenation reactions in the radical anion state.

Detailed mechanistic studies on the specific radical and photoreactions of this compound are not extensively available in the public domain. However, based on the known reactivity of related compounds, it can be postulated that this molecule would be susceptible to photochemically induced reactions, with the potential for complex product mixtures arising from the interplay of the different functional groups. Further experimental investigation would be necessary to fully elucidate the specific mechanistic pathways.

Advanced Spectroscopic and Structural Characterization of 1 Chloro 4 Fluoro 2 Methoxy 3 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure of 1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene by providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei and their chemical environments and spatial relationships.

The ¹H NMR spectrum is utilized to identify the hydrogen atoms within the molecule. For this compound, two distinct regions of signals are expected: the aromatic region and the aliphatic region.

Aromatic Protons: The benzene (B151609) ring contains two protons. Due to the varied electronic effects of the substituents (electron-withdrawing NO₂, Cl, F; electron-donating OCH₃), these protons will appear as distinct signals in the downfield region of the spectrum. The proton at the C-5 position, being ortho to the fluorine and meta to the chlorine and nitro groups, is expected to resonate as a doublet of doublets. The proton at the C-6 position, ortho to the chlorine and meta to the fluorine, will also appear as a complex multiplet, likely a doublet of doublets.

Aliphatic Protons: The methoxy (B1213986) group (-OCH₃) provides the only aliphatic protons. These three equivalent protons are expected to produce a sharp singlet in the upfield region of the spectrum, typically around 3.9-4.1 ppm. The exact chemical shift is influenced by the deshielding effect of the adjacent nitro group and the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | ~7.5 - 7.8 | Doublet of Doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ³J(H-H) ≈ 8-9 Hz |

| H-6 | ~7.2 - 7.5 | Doublet of Doublets (dd) | ⁴J(H-F) ≈ 4-6 Hz, ³J(H-H) ≈ 8-9 Hz |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Seven unique carbon signals are anticipated for this compound: six for the aromatic ring and one for the methoxy group. The chemical shifts are significantly influenced by the nature of the attached substituent and its position. A key feature will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom.

Aromatic Carbons: The carbons directly bonded to electronegative substituents (C-1 to C-4) will be the most deshielded. C-4, bonded to fluorine, will exhibit a large one-bond coupling constant (¹J(C-F)). Other carbons in proximity to the fluorine will show smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings.

Aliphatic Carbon: The methoxy carbon will appear as a single peak in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J(C-F), Hz) |

|---|---|---|

| C-1 (C-Cl) | ~120 - 125 | Small (⁴J ≈ 1-3 Hz) |

| C-2 (C-OCH₃) | ~150 - 155 | Small (³J ≈ 3-5 Hz) |

| C-3 (C-NO₂) | ~135 - 140 | Small (²J ≈ 20-25 Hz) |

| C-4 (C-F) | ~158 - 162 | Large (¹J ≈ 240-260 Hz) |

| C-5 | ~118 - 122 | Medium (²J ≈ 20-25 Hz) |

| C-6 | ~128 - 132 | Small (³J ≈ 7-9 Hz) |

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. For this compound, a single fluorine environment exists. Therefore, the ¹⁹F NMR spectrum is expected to show one primary signal. This signal will be split into a multiplet due to coupling with the nearby aromatic protons (H-5 and H-6). The chemical shift is reported relative to a standard, commonly CFCl₃.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. A cross-peak between the signals for H-5 and H-6 would confirm their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would be expected to show a cross-peak between the methoxy protons and the aromatic proton at C-5, providing definitive evidence for the relative placement of these groups.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The spectrum of this compound would exhibit distinct absorption bands corresponding to its functional groups:

N-O Stretching: The nitro group (NO₂) will produce two strong, characteristic bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will be visible.

C-H Stretching: Both aromatic C-H and aliphatic C-H (from the methyl group) stretches will be observed.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-F and C-Cl Stretching: The carbon-halogen bonds will produce strong absorption bands in the fingerprint region.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H (-CH₃) | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1450 - 1610 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1370 |

| Aryl Ether (C-O) | Stretching | 1230 - 1270 |

| C-F | Stretching | 1100 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Elucidation

HRMS is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision.

Exact Mass: The calculated monoisotopic mass of this compound (C₇H₅ClFNO₃) allows for the unambiguous determination of its molecular formula.

Isotopic Pattern: A crucial diagnostic feature in the mass spectrum will be the isotopic signature of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a corresponding intensity ratio.

Fragmentation Pattern: Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation. Common fragmentation pathways would include the loss of the nitro group (•NO₂), a methyl radical (•CH₃) from the methoxy group, or subsequent loss of carbon monoxide (CO), providing further structural confirmation.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ (for ³⁵Cl) | C₇H₅³⁵ClFNO₃ | 205.0020 |

| [M+2]⁺ (for ³⁷Cl) | C₇H₅³⁷ClFNO₃ | 206.9991 |

| [M-CH₃]⁺ | C₆H₂ClFNO₃ | 190.9785 |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

No experimental X-ray crystallographic data for this compound has been found in the searched literature. Consequently, a detailed analysis of its solid-state molecular geometry and crystal packing is not possible at this time.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Specific, experimentally determined data on the bond lengths, bond angles, and torsion angles for this compound are not available in published crystallographic literature. Without a crystal structure determination, a data table for these parameters cannot be generated.

Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding)

An analysis of the intermolecular interactions, such as hydrogen bonding, π-stacking, or halogen bonding, is contingent on available crystallographic data. As no such data has been located for this compound, a discussion of its crystal packing and intermolecular forces remains speculative.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, UPLC) for Purity Assessment and Mixture Analysis

While advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for purity assessment and mixture analysis of nitroaromatic compounds, no specific application notes or research articles detailing these analyses for this compound were identified. Research on similar compounds suggests that such methods would be effective, but without experimental data, a detailed discussion of retention times, mass fragmentation patterns, or specific purity data for the target compound cannot be provided.

Applications of 1 Chloro 4 Fluoro 2 Methoxy 3 Nitrobenzene As a Synthetic Building Block

Advanced Organic Synthesis and Complex Molecule Construction

The multifaceted reactivity of 1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene makes it an important intermediate for the construction of intricate molecular frameworks. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable precursor for the synthesis of diverse heterocyclic systems. The nitro group can be readily reduced to an amino group, which then can participate in various cyclization reactions to form fused heterocyclic rings. For instance, the resulting aniline (B41778) derivative can be a key intermediate in the synthesis of quinazolines, benzimidazoles, and phenothiazines.

The general synthetic strategies that could employ derivatives of this compound are outlined below:

Quinazoline Synthesis: The synthesis of quinazolines can be achieved through the condensation of an anthranilic acid derivative with a suitable nitrogen source. The reduction of the nitro group in this compound, followed by ortho-lithiation and carboxylation, would yield a substituted anthranilic acid, a key precursor for quinazolines.

Benzimidazole Synthesis: Benzimidazoles are typically synthesized via the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. The reduction of the nitro group and subsequent nucleophilic aromatic substitution of the chloro or fluoro group with an amine would lead to a substituted ortho-phenylenediamine, which could then be cyclized to form the benzimidazole ring system.

Phenothiazine Synthesis: Phenothiazines can be prepared through the Smiles rearrangement of 2-amino-2'-nitrodiphenylsulfides. The chloro or fluoro group in this compound can be displaced by a substituted 2-aminothiophenol to form the required diphenylsulfide intermediate, which upon intramolecular cyclization, would yield a substituted phenothiazine.

| Heterocyclic Scaffold | General Synthetic Approach | Potential Role of this compound Derivative |

|---|---|---|

| Quinazolines | Condensation of an anthranilic acid derivative with a nitrogen source. | Precursor to a substituted anthranilic acid after reduction and carboxylation. |

| Benzimidazoles | Condensation of an ortho-phenylenediamine with a carboxylic acid. | Precursor to a substituted ortho-phenylenediamine after reduction and amination. |

| Phenothiazines | Smiles rearrangement of 2-amino-2'-nitrodiphenylsulfides. | Reactant with a 2-aminothiophenol to form the diphenylsulfide intermediate. |

The chloro and fluoro substituents on the aromatic ring of this compound make it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. The chloro group at the 1-position of the title compound can readily participate in Suzuki-Miyaura coupling reactions with various aryl or vinyl boronic acids or esters to form biaryl or aryl-vinyl structures. The reaction is typically catalyzed by a palladium complex in the presence of a base.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. nih.gov this compound can be coupled with a variety of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to introduce an alkynyl moiety onto the aromatic ring. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. The chloro group of the title compound can be substituted with a wide range of primary and secondary amines under palladium catalysis, providing a direct route to substituted anilines and other N-aryl compounds.

| Cross-Coupling Reaction | Reactant Paired with this compound | Bond Formed | Typical Catalytic System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Carbon-Carbon | Palladium catalyst and a base |

| Sonogashira | Terminal Alkyne | Carbon-Carbon | Palladium catalyst and Copper(I) co-catalyst |

| Buchwald-Hartwig | Primary or Secondary Amine | Carbon-Nitrogen | Palladium catalyst and a base |

Functional Materials Development

The unique electronic and structural features of this compound make it a valuable precursor for the synthesis of functional organic materials with tailored properties.

Derivatives of this compound can be utilized in the synthesis of materials with interesting optical and electronic properties. The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups, along with halogens that can be functionalized, allows for the creation of push-pull systems, which are often the basis for nonlinear optical (NLO) materials. Furthermore, di-functionalized derivatives of this compound can serve as monomers for the synthesis of conjugated polymers with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Substituted nitroaromatics are classical intermediates in the synthesis of dyes and pigments. The nitro group in this compound can be reduced to an amino group, which is a key functional group for the synthesis of azo dyes. nih.gov The resulting aniline can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. The substituents on the benzene (B151609) ring can be used to tune the color and properties, such as lightfastness and solubility, of the resulting dyes.

Agrochemical Research and Development

This compound is a valuable intermediate in the discovery and development of new agrochemicals. nbinno.comnbinno.com The specific combination of functional groups allows for the synthesis of complex molecules with potential herbicidal, fungicidal, or insecticidal activity. nbinno.com For example, the core structure can be found in certain classes of herbicides that inhibit specific enzymes in plants. Similarly, derivatives of this compound can be used to synthesize fungicides that interfere with fungal cell processes. nih.gov The development of targeted and efficient agricultural solutions is made possible by the precise chemical modifications that can be performed on this versatile building block. nbinno.com

Use in the Construction of Agrochemical Scaffolds

Polychlorinated and fluorinated nitroaromatic compounds are crucial building blocks in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern of this compound offers multiple reactive sites for the introduction of various functionalities, enabling the construction of diverse agrochemical scaffolds. For instance, pyridine-based herbicides, a significant class of agrochemicals, can be synthesized from appropriately functionalized nitrobenzene (B124822) precursors researchgate.net. The chloro and fluoro substituents on the ring can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of different nucleophiles to build the desired heterocyclic core of the agrochemical.

Structure-Reactivity Studies in Agrochemical Design (excluding specific biological activities)

The reactivity of this compound in the context of agrochemical design is primarily governed by the interplay of its four substituents. The nitro group, being a strong electron-withdrawing group, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) nih.gov. This activation is most pronounced at the positions ortho and para to the nitro group. In this specific molecule, the chlorine atom is ortho to the nitro group, making it the most likely site for nucleophilic attack.

Structure-reactivity studies on related polychlorinated nitroaromatic compounds have demonstrated that the nature of the leaving group (in this case, chloride or fluoride) and the incoming nucleophile, as well as the reaction conditions, play a crucial role in determining the outcome of the reaction mdpi.com. For agrochemical design, understanding these structure-reactivity relationships is paramount. It allows chemists to predict and control the synthesis of complex molecules by selectively functionalizing the aromatic core. For example, by choosing a specific nucleophile, one can selectively displace the chlorine atom over the fluorine atom, or vice versa, leading to different agrochemical scaffolds. The steric hindrance provided by the methoxy (B1213986) group adjacent to the chlorine atom can also influence the rate and feasibility of certain substitution reactions, a factor that is carefully considered in the design of synthetic routes to new active ingredients.

Catalysis and Ligand Design

The unique electronic and steric properties of this compound also make it an interesting precursor for the development of novel ligands for transition metal catalysis and as a probe for studying catalytic mechanisms.

Precursor for Novel Ligands in Transition Metal Catalysis

The reduction of the nitro group in this compound to an aniline derivative, 2-chloro-5-fluoro-3-methoxy-aniline, opens up a plethora of possibilities for ligand synthesis. This resulting aniline can serve as a key building block for various types of ligands, including phosphine ligands and N-aryl bidentate ligands, which are widely used in transition metal catalysis rsc.orgnih.gov.

For instance, the amino group of the aniline can be functionalized to introduce phosphine moieties, leading to the formation of P,N-bidentate ligands. These ligands are known to be effective in a variety of catalytic reactions, including cross-coupling reactions and asymmetric hydrogenation nih.gov. The presence of the chloro, fluoro, and methoxy groups on the aromatic ring of the ligand can be used to fine-tune the electronic and steric properties of the resulting metal complex. The electron-withdrawing nature of the halogens can influence the electron density at the metal center, thereby affecting its catalytic activity and selectivity. The methoxy group can introduce specific steric bulk and also participate in secondary interactions with the metal center or the substrate.

Furthermore, the aniline derivative can be used to synthesize N-heterocyclic carbene (NHC) precursors or other types of bidentate and polydentate ligands. The ability to introduce a range of substituents on the ligand backbone allows for the systematic modification of the catalyst's properties, a key aspect of modern catalyst design.

Probes for Mechanistic Studies in Catalytic Cycles

The catalytic hydrogenation of nitroaromatics is a well-studied reaction and is often used as a model system to investigate the kinetics and mechanisms of heterogeneous and homogeneous catalytic processes aidic.itrsc.orgresearchgate.net. The rate of hydrogenation of substituted nitrobenzenes is sensitive to the electronic and steric nature of the substituents on the aromatic ring.

This compound, with its distinct combination of substituents, can serve as an excellent probe for such mechanistic studies. The electron-withdrawing chloro and fluoro groups are expected to increase the rate of hydrogenation by making the nitro group more susceptible to reduction. Conversely, the electron-donating and sterically bulky methoxy group might hinder the approach of the substrate to the catalyst's active site, thereby slowing down the reaction.

By comparing the hydrogenation kinetics of this molecule with that of simpler substituted nitrobenzenes (e.g., nitrobenzene, chloronitrobenzene, methoxynitrobenzene), valuable insights into the catalytic cycle can be obtained semanticscholar.org. For example, such studies can help elucidate the nature of the rate-determining step, the influence of substrate adsorption on the catalyst surface, and the electronic effects on the stability of reaction intermediates. This information is crucial for the rational design of more efficient and selective catalysts for a wide range of chemical transformations.

Future Research Directions and Perspectives for 1 Chloro 4 Fluoro 2 Methoxy 3 Nitrobenzene

Exploration of Undiscovered Reactivity Modes and Transformations

The distinct electronic and steric properties of 1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene invite the exploration of novel chemical transformations. Future research will likely focus on moving beyond traditional nucleophilic aromatic substitution reactions to uncover new reactivity patterns.

C-H Functionalization: A primary area of future investigation will be the direct functionalization of the carbon-hydrogen bonds on the aromatic ring. Given the existing substituents, regioselective C-H activation could provide direct routes to more complex derivatives, avoiding multi-step synthetic sequences that often begin with nitroarenes. researchgate.net

Transition-Metal Catalyzed Cross-Coupling: The chloro and fluoro substituents offer potential sites for various cross-coupling reactions. Research into developing selective catalytic systems that can differentiate between the C-Cl and C-F bonds will be crucial. This would enable the sequential and controlled introduction of different functional groups, significantly expanding the accessible chemical space.

Photocatalysis and Electrochemistry: Harnessing visible-light photocatalysis and electrochemical methods could unlock novel transformations not achievable through traditional thermal methods. rsc.org These techniques can generate highly reactive intermediates under mild conditions, potentially leading to unprecedented bond formations and functionalizations of the molecule.

Development of Highly Efficient and Selective Synthetic Routes

While syntheses for nitroaromatic compounds are established, the pursuit of more efficient, sustainable, and selective methods remains a key objective. nih.gov Future efforts in synthesizing this compound and its derivatives will focus on several key areas.

Continuous Flow Chemistry: The implementation of continuous-flow microreaction processes offers significant advantages in terms of safety, efficiency, and scalability for nitration reactions, which are often highly exothermic. researchgate.net This technology allows for precise control over reaction parameters, leading to higher yields and selectivity.

Novel Catalytic Systems: The development of advanced catalysts is paramount. This includes designing heterogeneous catalysts for easier separation and reuse, as well as exploring biocatalysis for highly selective transformations under environmentally benign conditions. mdpi.com For instance, the selective reduction of the nitro group in the presence of other reducible functionalities is a persistent challenge where new catalytic methods are needed. rsc.orgacs.org

Minimizing Waste: Future synthetic strategies will increasingly focus on atom economy and the reduction of hazardous waste, moving away from classical nitration methods that use excess mineral acids. researchgate.net

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

A deeper understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. Advanced in situ spectroscopic techniques are powerful tools for identifying and characterizing transient intermediates.

Time-Resolved Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy and time-resolved infrared (TRIR) spectroscopy can provide detailed insights into the ultrafast dynamics of photochemical reactions involving the nitro group. ucl.ac.uk Such studies can elucidate the primary steps following photoexcitation and the role of the solvent environment. ucl.ac.uk

Identifying Key Intermediates: The reduction of nitroaromatics proceeds through several intermediates, including nitrosobenzene and hydroxylamine (B1172632) derivatives. mdpi.comacs.org In situ spectroscopic methods, like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, can help monitor the formation and consumption of these species in real-time, providing crucial mechanistic data. researchgate.net

Radical Species Characterization: Electron Spin Resonance (ESR) spectroscopy can be employed to study the formation and stability of radical intermediates, such as the nitrobenzene (B124822) radical anion, which can form during certain reactions. rsc.org

High-Throughput Experimentation and Automated Synthesis Platforms

The exploration of new reactions and the optimization of existing ones can be significantly accelerated through high-throughput experimentation (HTE) and automation.

Rapid Reaction Screening: Automated platforms can be used to rapidly screen a wide range of catalysts, solvents, bases, and temperature conditions. This is particularly valuable for developing novel cross-coupling reactions or for optimizing the regioselectivity of functionalization.

Library Synthesis: HTE can facilitate the creation of large libraries of derivatives based on the this compound scaffold. These libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science.

Data-Driven Optimization: The large datasets generated from HTE can be used in conjunction with machine learning algorithms to build predictive models for reaction outcomes, further accelerating the discovery of optimal reaction conditions. researchgate.net

Integration of Computational Methods for Predictive Chemistry and Material Design

Computational chemistry offers powerful predictive capabilities that can guide and complement experimental research.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to predict the molecular geometry, electronic properties, and spectral characteristics of this compound and its derivatives. prensipjournals.comresearchgate.netprensipjournals.com These calculations can help rationalize observed reactivity and predict sites susceptible to electrophilic or nucleophilic attack. prensipjournals.com

Reaction Mechanism Simulation: Computational modeling can be used to map out entire reaction pathways, calculate activation barriers for different potential mechanisms, and predict the structure of transition states and intermediates. This can provide insights that are difficult to obtain experimentally. mdpi.com

Virtual Screening and Materials Design: By calculating key properties such as dipole moment, electronegativity, and frontier molecular orbitals, computational methods can be used to screen virtual libraries of compounds for potential applications in areas like polymer chemistry, agrochemicals, or as pharmaceutical intermediates. prensipjournals.comresearchgate.net

Potential for Emerging Technologies and Interdisciplinary Applications

The unique substitution pattern of this compound makes it a promising candidate for a variety of advanced applications. nbinno.comnbinno.com

Advanced Materials: The compound could serve as a key building block for the synthesis of novel polymers with enhanced thermal stability or specific optical properties. prensipjournals.com Its derivatives might find use in the development of specialty dyes, pigments, or electronic materials. nbinno.com

Pharmaceutical and Agrochemical Synthesis: As a versatile intermediate, it will continue to be a valuable starting material for the synthesis of complex, biologically active molecules for use as pharmaceuticals and next-generation crop protection agents. nbinno.comnbinno.com

Chemical Biology: Functionalized derivatives could be developed as molecular probes to study biological processes or as building blocks for creating novel bioactive compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-chloro-4-fluoro-2-methoxy-3-nitrobenzene, given its substitution pattern?

- Methodological Answer : Synthesis involves sequential electrophilic aromatic substitution (EAS) or nucleophilic displacement. The nitro group (meta-director) and methoxy group (ortho/para-director) compete in directing incoming substituents. For example, chlorination or fluorination must account for steric hindrance between substituents at positions 2 and 2. A typical approach might start with nitration of a pre-substituted benzene derivative, followed by halogenation under controlled conditions (e.g., using FeCl₃ as a catalyst for chlorination) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming substituent positions. The methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and nitro group (deshielding adjacent protons) produce distinct splitting patterns. Fluorine-19 NMR can identify the fluorine environment, while coupling constants (e.g., J values for aromatic protons) help distinguish between meta/para/ortho arrangements. For example, the fluorine at position 4 would split signals of adjacent protons .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to its nitro and halogen substituents, the compound is likely toxic and reactive. Use enclosed systems for synthesis, wear nitrile gloves, safety goggles, and respiratory protection (e.g., N95 masks). Store in a cool, dry environment away from reducing agents. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 1-chloro-3-nitrobenzene) for spill management and first-aid measures .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro and halogen groups deactivate the ring, making traditional Suzuki or Ullmann couplings challenging. However, the methoxy group’s electron-donating nature at position 2 could activate specific sites. Use palladium catalysts with bulky ligands (e.g., SPhos) to mitigate steric hindrance. Computational modeling (DFT) may predict reactive sites by analyzing frontier molecular orbitals .

Q. What crystallographic challenges arise in determining its crystal structure, and how can SHELX programs address them?

- Methodological Answer : The compound’s low symmetry and potential for twinning complicate structure refinement. SHELXL (via OLEX2 GUI) allows for robust refinement of anisotropic displacement parameters and hydrogen bonding networks. For high-resolution data, apply the TWIN/BASF commands to model twinning. Validate the structure using R1/wR2 residuals and check for voids using PLATON .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Contradictions often stem from impurities or polymorphic forms. Recrystallize the compound using gradient sublimation or solvent mixtures (e.g., ethanol/water). Compare experimental NMR and IR spectra with computational predictions (e.g., Gaussian 16) to validate purity. Cross-reference data with authenticated databases like PubChem or DSSTox .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.